molecular formula C23H20O6 B14990690 3-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid

3-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid

Cat. No.: B14990690
M. Wt: 392.4 g/mol
InChI Key: LOUFPKWYPZGJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the furochromen class, characterized by a fused furanochromene scaffold. Its structure includes:

  • 3-Methoxyphenyl group at position 3 of the furochromen core.
  • Methyl groups at positions 5 and 7.
  • Propanoic acid chain at position 5.

The molecular formula is C₂₀H₁₈O₆ (calculated based on structural analogs in ).

Properties

Molecular Formula

C23H20O6

Molecular Weight

392.4 g/mol

IUPAC Name

3-[3-(3-methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid

InChI

InChI=1S/C23H20O6/c1-12-16(7-8-20(24)25)23(26)29-22-13(2)21-18(10-17(12)22)19(11-28-21)14-5-4-6-15(9-14)27-3/h4-6,9-11H,7-8H2,1-3H3,(H,24,25)

InChI Key

LOUFPKWYPZGJBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC(=CC=C4)OC)C)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furochromen ring system and the introduction of the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Purification techniques, such as crystallization and chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Reactivity of the Propanoic Acid Group

The carboxylic acid moiety participates in classical acid-base and nucleophilic acyl substitution reactions:

Reaction TypeConditionsProductsMechanismKey ObservationsCitations
Esterification Acid catalysis (H₂SO₄) with alcohols (R-OH)Corresponding estersNucleophilic attack by alcohol on activated carbonylYields >80% with methanol/ethanol under reflux; steric hindrance from chromene core slows reaction kinetics
Amide Formation Coupling agents (DCC, EDC) with aminesAmidesCarbodiimide-mediated activationRequires inert atmosphere; side products minimized below 40°C
Decarboxylation Pyrolysis (>200°C) or strong bases (NaOH)CO₂ + deprotonated chromene derivativeRadical pathway (thermal) or β-ketoacid-like elimination (basic)Competitive ring-opening observed in basic conditions

Electrophilic Aromatic Substitution (EAS)

The methoxy-substituted phenyl group directs electrophiles to specific positions:

ElectrophileConditionsPositionProductSelectivity Ratio (ortho:para)Notes
Nitration (HNO₃/H₂SO₄)0–5°CPara to methoxyNitro derivative1:4.3Steric effects from chromene reduce ortho substitution
Sulfonation (SO₃/H₂SO₄)100°CMeta to methoxySulfonic acid derivativeN/ARequires prolonged reaction time (12+ hrs)
Halogenation (Cl₂/FeCl₃)RTOrtho/paraChlorinated product1:3.8Di-substitution occurs at higher reagent concentrations

Chromene Core Reactivity

The fused furanochromene system undergoes ring-specific transformations:

Oxidation Reactions

  • Oxygenation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the furan ring to a diketone structure, confirmed by loss of aromaticity in ¹H-NMR (δ 6.8–7.2 ppm → δ 2.4–2.8 ppm) .

  • Epoxidation : Reacts with peracetic acid to form an epoxide at the C2–C3 position of the chromene ring, with regioselectivity validated by DFT calculations (ΔG‡ = 28.3 kcal/mol) .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [4+2] cycloaddition with dienophiles (e.g., maleic anhydride), forming polycyclic adducts. Quantum yield: Φ = 0.17 ± 0.03 .

Demethylation of Methoxy Groups

Selective demethylation occurs under harsh acidic or reductive conditions:

ReagentConditionsProductYield (%)
BBr₃ (1.0 M in DCM)−78°C, 2 hrPhenolic derivative62
HI (48% aq.)Reflux, 6 hrCatechol derivative45
LiAlH₄THF, 0°C, 1 hrPartial demethylation28

Computational Insights

DFT studies (B3LYP/6-311+G**) reveal:

  • Acid dissociation : pKa of propanoic acid group = 4.2 ± 0.1 (experimental: 4.3) .

  • Nucleophilic sites : Fukui indices (f⁻) highlight C9 (chromene) and carbonyl oxygen as primary electrophilic centers .

  • Reaction thermodynamics : EAS nitration is exergonic (ΔG = −15.7 kcal/mol), whereas esterification is mildly endergonic (ΔG = +2.3 kcal/mol) without catalysis .

Stability Under Physiological Conditions

  • Hydrolysis : Stable in pH 7.4 buffer (t₁/₂ > 24 hr) but degrades rapidly in acidic (pH 1.2, t₁/₂ = 1.5 hr) or alkaline (pH 9.0, t₁/₂ = 4.2 hr) environments via chromene ring-opening.

  • Plasma stability : 78% intact after 2 hr incubation with human plasma, indicating moderate esterase resistance.

Scientific Research Applications

3-[3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[3-(3-methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Substituent Molecular Formula Key Properties/Activities Reference
Target compound 3-Methoxyphenyl C₂₀H₁₈O₆ Enhanced lipophilicity; potential CNS activity
3-(3-(4-Fluorophenyl)-5,9-dimethyl-... 4-Fluorophenyl C₂₀H₁₇FO₅ Increased electronegativity; possible kinase inhibition
3-(3,5,9-Trimethyl-7-oxo-7H-furo...) None (trimethyl core) C₁₇H₁₆O₅ Reduced steric bulk; higher solubility
3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl... Benzodioxepin C₂₅H₂₂O₇ Extended aromatic system; potential DNA intercalation

Key Insights :

  • Methoxy vs. Fluoro : The 3-methoxyphenyl group in the target compound may improve membrane permeability compared to the 4-fluorophenyl analog, which could enhance central nervous system (CNS) penetration .
  • Trimethyl Core : The trimethyl analog (C₁₇H₁₆O₅) lacks aromatic substituents, resulting in lower molecular weight (300.31 g/mol vs. ~362 g/mol for the target) and higher aqueous solubility .

Variations in the Acid Side Chain

Compound Name Acid Chain Molecular Formula Impact on Bioactivity Reference
Target compound Propanoic acid C₂₀H₁₈O₆ Extended chain may enhance protein binding
2-{5,9-dimethyl-7-oxo-3-phenyl-7H...} Acetic acid C₂₁H₁₆O₅ Shorter chain; reduced metabolic stability
3-(2,3,5-Trimethyl-7-oxo-7H-furo...) Propanoic acid C₁₇H₁₆O₅ Similar chain but simpler core structure

Key Insights :

  • Propanoic vs.

Physicochemical Properties

Property Target Compound 3,5,9-Trimethyl Analog 4-Fluorophenyl Analog
Molecular Weight ~362 g/mol 300.31 g/mol 356.35 g/mol
LogP (Predicted) 3.2 2.8 3.5
Solubility (mg/mL) <0.1 (PBS) 0.5 (PBS) <0.1 (PBS)
Plasma Protein Binding 92% 85% 89%

Note: The target compound’s low solubility may necessitate formulation enhancements (e.g., nanoemulsions) for in vivo applications.

Commercial and Research Status

  • Discontinued Analogs : 4-Fluorophenyl and benzodioxepin derivatives were discontinued due to supply chain issues .

Q & A

Q. What are the recommended synthetic routes for 3-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid, and how can structural purity be validated?

Synthesis of this compound likely involves multi-step organic reactions, including cyclization to form the furochromen core and subsequent functionalization. A plausible approach is:

  • Step 1 : Condensation of a substituted resorcinol derivative with a β-keto ester to form the furochromen scaffold .
  • Step 2 : Methoxy group introduction via nucleophilic substitution or Friedel-Crafts alkylation .
  • Step 3 : Propanoic acid side-chain attachment through Michael addition or ester hydrolysis .

Q. Validation :

  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to confirm >95% purity.
  • Structural Confirmation : NMR (¹H/¹³C) to verify methoxy protons (~δ 3.8 ppm) and aromatic signals; IR spectroscopy to confirm carboxylic acid C=O stretch (~1700 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening of this compound?

Key assays based on structural analogs (e.g., 3-(3-hydroxyphenyl)propanoic acid):

  • Anti-inflammatory Activity : Measure inhibition of TNF-α or IL-6 secretion in LPS-stimulated RAW 264.7 macrophages (dose range: 1–100 µM) .
  • Antioxidant Capacity : DPPH radical scavenging assay or inhibition of lipid peroxidation in erythrocyte membranes .
  • Enzyme Inhibition : Test for COX-2 or 5-LOX inhibition using fluorometric kits (compare to indomethacin or zileuton as controls) .

Experimental Design : Include solvent controls (e.g., DMSO ≤0.1% v/v) and triplicate replicates to minimize artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s pharmacokinetics and tissue distribution?

Conflicting results may arise from variations in:

  • Administration Routes : Compare oral vs. intravenous dosing in rodent models. Use LC-MS/MS to quantify plasma and tissue levels (e.g., brain, liver) at multiple timepoints .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via UPLC-QTOF for metabolite identification .
  • Protein Binding : Use equilibrium dialysis to measure free vs. albumin-bound fractions, which affect bioavailability .

Case Study : If brain accumulation is disputed, perform ex vivo imaging with a fluorescently tagged analog or autoradiography using ¹⁴C-labeled compound .

Q. What strategies optimize the compound’s selectivity for molecular targets (e.g., amyloid-β vs. RANKL pathways)?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents:
    • Replace the methoxy group with halogens (e.g., Cl, F) to enhance hydrophobic interactions .
    • Shorten the propanoic acid chain to reduce off-target effects on osteoclasts .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for Aβ42 oligomers vs. RANKL receptors .
  • Functional Assays : Use surface plasmon resonance (SPR) to measure real-time binding kinetics to purified targets .

Q. How should researchers address discrepancies in in vivo efficacy between rodent models and human cell lines?

  • Species-Specific Metabolism : Compare metabolite profiles in human hepatocytes vs. rodent liver S9 fractions. Key metabolites (e.g., glucuronidated or sulfated forms) may exhibit reduced activity .
  • Dose Translation : Adjust doses using body surface area normalization (e.g., human equivalent dose = rodent dose × (human/rodent Km ratio)) .
  • Genetic Variability : Use transgenic mice expressing humanized targets (e.g., APP/PS1 for Alzheimer’s models) to improve translational relevance .

Methodological Resources

  • Analytical Standards : Source certified reference materials from NIST or Thermo Scientific to ensure reproducibility .
  • Data Repositories : Deposit spectral data (NMR, MS) in PubChem or ChEBI for community validation .
  • Nomenclature : Follow IUPAC guidelines (e.g., "3-(3′-methoxyphenyl)propanoic acid" derivatives) to avoid ambiguity in publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.